4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine
Overview
Description
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a piperazine group attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of certain enzymes and receptors.
Mechanism of Action
Target of Action
The primary target of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .
Biochemical Pathways
The compound primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and growth, and its deregulation is associated with the development of many cancers . By inhibiting PI3K, this compound disrupts this pathway, potentially leading to reduced tumor growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the PI3K/Akt signaling pathway . This disruption can lead to reduced cell survival and growth, potentially inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of phosphatidylinositol-3-kinase (PI3K), an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Cellular Effects
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit PI3K, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is not well established. Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit PI3K, which can lead to changes in gene expression and impacts on cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. These intermediates can then be further reacted with piperazine under suitable conditions to form the target compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and other scalable technologies to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thieno[3,2-d]pyrimidine core or the piperazine group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or thieno[3,2-d]pyrimidine moieties.
Scientific Research Applications
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Comparison with Similar Compounds
GDC-0941: A potent PI3K inhibitor with a similar thieno[3,2-d]pyrimidine core.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Another PI3K inhibitor with structural similarities.
Uniqueness: 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-piperazin-1-ylthieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-15-9-8(1)12-7-13-10(9)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSLBIXJYZCCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-67-1 | |
Record name | 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-Piperazinyl)thieno[3,2-d]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9R4RCX2NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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